molecular formula C11H11FN2O2 B1331624 5-Fluoro-d-tryptophan CAS No. 97749-24-1

5-Fluoro-d-tryptophan

Cat. No.: B1331624
CAS No.: 97749-24-1
M. Wt: 222.22 g/mol
InChI Key: INPQIVHQSQUEAJ-SECBINFHSA-N
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Description

5-Fluoro-d-tryptophan is a fluorinated analog of the amino acid tryptophan. It is characterized by the substitution of a hydrogen atom at the 5-position of the indole ring with a fluorine atom. This modification imparts unique properties to the compound, making it valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

Target of Action

5-Fluoro-d-tryptophan is primarily used as a substrate analogue to study enzyme mechanisms . It has been found to interact with Triosephosphate isomerase and Glutathione S-transferase Mu 1 in humans . These enzymes play crucial roles in various biochemical processes, including glycolysis and detoxification .

Mode of Action

This compound is incorporated into proteins during normal protein synthesis . The fluorine atom in the molecule serves as a reporter group, making it particularly useful for studying enzyme mechanisms via NMR spectroscopy . The presence of fluorine allows for sensitive detection of changes in local environments and conformations .

Biochemical Pathways

It is known that the compound can be incorporated into proteins such as the cyclic amp receptor protein (crp) from escherichia coli, potentially influencing ligand binding . Additionally, Tryptophan decarboxylases (TDCs), which are involved in the enzymatic conversion of tryptophan into tryptamine, a critical biogenic amine, may also interact with this compound .

Pharmacokinetics

It is known that the compound can be incorporated into proteins during normal protein synthesis, suggesting that it can be absorbed and distributed within the body .

Result of Action

This compound is nonspecifically cytotoxic . This cytotoxicity is believed to be due to malfunctioning enzymes that have had replacements of Tryptophan residues by this compound . At least one case is known where this compound substitution leads to significantly greater catalytic activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the incorporation of fluorine analogs of fluorescent amino acids such as this compound allows for complementary studies of protein microenvironment via fluorescence spectroscopy . This suggests that the local protein environment can influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-d-tryptophan typically involves the introduction of a fluorine atom into the tryptophan molecule. One common method is the direct fluorination of tryptophan using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to prevent the degradation of the sensitive indole ring .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, which offers high selectivity and efficiency. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds, making them suitable for the production of fluorinated compounds. This method is advantageous due to its mild reaction conditions and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-d-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while reduction can produce fluorinated amines .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-l-tryptophan
  • 5-Fluoro-dl-tryptophan
  • 5-Fluoroindole
  • 5-Fluoro-l-phenylalanine

Uniqueness

5-Fluoro-d-tryptophan is unique due to its specific incorporation into proteins and its dual role as both an NMR and fluorescent probe. This dual functionality allows for comprehensive studies of protein structure and dynamics, making it a valuable tool in scientific research .

Properties

IUPAC Name

(2R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPQIVHQSQUEAJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C(=CN2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350886
Record name 5-Fluoro-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97749-24-1
Record name 5-Fluorotryptophan, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097749241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUOROTRYPTOPHAN, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X85O74VU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 5-fluoro-D-tryptophan be used to study D-amino-acid oxidase activity?

A: While the provided research doesn't directly investigate this, one abstract mentions the use of this compound as a fluorescent substrate for a high-performance liquid chromatography assay designed to measure D-amino-acid oxidase activity in mammalian tissues. [] This suggests that the compound's unique properties make it suitable for developing sensitive detection methods for this enzyme.

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